2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide
Description
The compound 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide (CAS: 952965-95-6) is a heterocyclic derivative featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a methyl group at position 7 and an acetamide moiety linked to a 5-methylisoxazole ring. Its molecular formula is C₁₃H₁₄N₄O₃S, with a molecular weight of 306.34 g/mol . However, key physicochemical properties such as melting point, density, and solubility remain unreported in available literature .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-7-3-12(19)17-9(6-21-13(17)14-7)5-11(18)15-10-4-8(2)20-16-10/h3-4,9H,5-6H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQZOEJLKLFXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[3,2-a]pyrimidine core[_{{{CITATION{{{1{Synthesis and pharmacological evaluation of newer thiazolo 3,2-a .... One common approach is the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under specific conditions[{{{CITATION{{{2{Synthesis and Structure of Thiazolopyrimidine Derivatives](https://link.springer.com/article/10.1134/S1070428020060044). The reaction conditions often include the use of isopropyl alcohol as a solvent and ultrasonic activation to enhance the reaction efficiency[{{{CITATION{{{_2{Synthesis and Structure of Thiazolopyrimidine Derivatives](https://link.springer.com/article/10.1134/S1070428020060044).
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Catalytic Hydrogenation Reactions
Pd/CaCO₃ exhibits high activity in hydrogenation processes, particularly for alkynes and carbonyl compounds.
Key Mechanisms :
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Selective Alkyne Hydrogenation : When modified as the Lindlar catalyst (Pd/CaCO₃ poisoned with lead), it selectively hydrogenates alkynes to cis-alkenes. The calcium carbonate support stabilizes palladium nanoparticles, while lead poisoning suppresses over-hydrogenation .
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Cinnamaldehyde (CAL) Hydrogenation : Pd/CaCO₃ decorated with calcium (Ca-Pd@CNT) converts CAL to hydrocinnamaldehyde (HCAL) with 99.9% conversion and 86.5% selectivity. Calcium promotes electron-rich Pd sites, enhancing H₂ activation .
Performance Data :
| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Conditions |
|---|---|---|---|---|
| Ca-Pd@CNT HCl−2h | Cinnamaldehyde | 99.9 | 86.5 (HCAL) | 200°C, H₂ flow |
| Lindlar Catalyst | 4′-Iodoacetophenone | 85.2 | N/A | Sonogashira coupling, 0.4 mol% Pd |
Carbonylation and CO₂ Utilization
Pd/CaCO₃ facilitates CO₂ insertion and carbonylation reactions, forming esters and cyclic carbonates.
Reaction Pathways :
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CO₂ Recycling : Pd/CaCO₃ enables CO₂ elimination-fixation during propargylic alcohol carbonylation, yielding cyclic carbonates (e.g., phenoxy-substituted derivatives) .
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Alkoxycarbonyl Intermediate Formation : Methoxycarbonyl-palladium complexes ([PdCl₂(COOCH₃)]⁻) form during CO insertion, preceding β-hydrogen elimination to release unsaturated esters .
Key Data :
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Cyclic carbonate synthesis achieves >90% efficiency under Pd/CaCO₃ catalysis .
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CO insertion occurs rapidly (τ < 1 ms), with methanolysis as the rate-limiting step in hydride cycles .
Cross-Coupling Reactions
Pd/CaCO₃ serves as a robust catalyst for Heck and Sonogashira couplings.
Mechanistic Insights :
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Heck Coupling : Aqueous-phase reactions proceed via oxidative addition of aryl halides to Pd⁰, followed by alkene insertion and reductive elimination. Calcium carbonate stabilizes Pd nanoparticles, preventing aggregation .
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Sonogashira Coupling : Pd/CaCO₃ (10% Pd) catalyzes couplings between aryl iodides and terminal alkynes, with palladium leaching <2 ppm after N-acetyl cysteine treatment .
Case Study :
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Product Purification : Post-reaction, Pd levels in Sonogashira products are reduced from 1,600 ppm to <2 ppm using N-acetyl cysteine scavengers, enabling kilogram-scale synthesis .
Catalyst Recovery and Recycling
Pd/CaCO₃’s calc
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Research indicates that this compound has significant antibacterial properties. In vitro studies have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : The compound has demonstrated cytotoxic effects on several cancer cell lines. Notably, it induces apoptosis in HepG2 liver cancer cells, with mechanisms involving the modulation of apoptotic pathways (upregulation of p53 and downregulation of Bcl-2) .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.
- Antidiabetic Activity : The compound has shown potential in regulating glucose levels and improving insulin sensitivity in diabetic animal models .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of thiazolo-pyrimidine derivatives found that the compound exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, indicating its potential as a broad-spectrum antibacterial agent .
Case Study 2: Anticancer Activity
In vitro assays revealed that the compound induced apoptosis in HepG2 liver cancer cells at low concentrations. The IC50 values indicated effective cytotoxicity, with mechanisms involving the upregulation of p53 and downregulation of anti-apoptotic proteins such as Bcl-2 .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine | Thiazole and pyrimidine rings | Antimicrobial |
| 7-Methylthiazolo[3,2-a]pyrimidin | Similar ring structure | Anti-inflammatory |
| 3-Oxo-cyclopentapyridazine derivative | Cyclopentapyridazine moiety | Anticancer |
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways involved in inflammatory and pain responses. Further research is needed to elucidate the precise molecular interactions and pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolo/Thiadiazolo-Pyrimidine Derivatives
Pharmacological Potential (Speculative)
While direct bioactivity data for the target compound are absent, structural parallels to known bioactive molecules provide clues:
Biological Activity
The compound 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and empirical evaluations.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core fused with an isoxazole moiety, which contributes to its diverse biological properties. The molecular formula is with a molecular weight of 388.5 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₄O₃S₂ |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 1209207-77-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole and pyrimidine rings through cyclization processes. Recent methodologies have focused on environmentally friendly catalysts to improve yield and reduce by-products .
Antimicrobial Properties
Compounds with similar structural motifs have demonstrated significant antimicrobial activity. For instance, derivatives of thiazolo[3,2-a]pyrimidine have been reported to exhibit antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli . The specific compound under discussion may share these properties, although direct empirical data is limited.
Anticancer Activity
Research indicates that thiazolo-pyrimidine derivatives possess anticancer properties. For example, studies on related compounds have shown antiproliferative activity against breast, colon, and lung cancer cell lines . Although the specific compound's activity has not been thoroughly tested, its structural features suggest potential efficacy in cancer therapy.
Anti-inflammatory Effects
Thiazolo-pyrimidines are also noted for their anti-inflammatory effects. Similar compounds have been evaluated for their ability to inhibit inflammatory pathways, suggesting that the compound may exhibit similar activities .
While specific studies on the mechanism of action for this compound are scarce, it is hypothesized that the thiazole and pyrimidine rings may interact with biological targets such as enzymes or receptors involved in disease pathways. For example, docking studies on related compounds have shown binding affinities to proteins associated with cancer progression .
Case Studies and Empirical Evidence
- Antimicrobial Activity Study : A study evaluated various thiazolo-pyrimidine derivatives for their antimicrobial properties using the agar well diffusion method. Compounds were tested against multiple bacterial strains with MIC values indicating significant activity .
- Anticancer Evaluation : Another study assessed the antiproliferative effects of structurally similar compounds on breast cancer cell lines, revealing promising results that warrant further investigation into the target compound's potential .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
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Cyclocondensation : Formation of the thiazolo[3,2-a]pyrimidine core via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
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Acetamide Coupling : Reaction of the core intermediate with 5-methylisoxazole-3-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
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Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating intermediates and final products .
Key Reaction Parameters Conditions Cyclocondensation Temperature 80–100°C Coupling Reaction Solvent Anhydrous DMF Chromatography Eluent Ratio 3:7 (EtOAc/Hexane)
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions and ring systems (e.g., thiazolo[3,2-a]pyrimidine proton signals at δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 347.1) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or crystallographic packing effects .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiazolo[3,2-a]pyrimidine core synthesis, and what mechanistic insights guide this process?
- Methodological Answer :
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Catalytic Optimization : Screen Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
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Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve reaction kinetics by stabilizing intermediates .
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Mechanistic Studies : Density Functional Theory (DFT) calculations identify rate-limiting steps (e.g., transition states in ring closure) .
Yield Optimization Strategies Impact on Yield Acid Catalyst (p-TsOH, 10 mol%) +25% Solvent Switch (DMSO vs. THF) +15%
Q. What strategies resolve contradictions in biological activity data across assay platforms (e.g., IC₅₀ variability in kinase inhibition studies)?
- Methodological Answer :
- Assay Standardization : Use ATP concentration-matched kinase assays (e.g., ADP-Glo™) to minimize false positives .
- Off-Target Profiling : Employ proteome-wide affinity chromatography (e.g., Kinobeads®) to identify non-specific binding .
- Structural Dynamics : Molecular dynamics simulations (e.g., GROMACS) assess binding pocket flexibility influencing IC₅₀ variability .
Q. How can computational models predict metabolite formation and toxicity risks for this compound?
- Methodological Answer :
- In Silico Metabolism : Use software like GLORYx or SwissADME to predict Phase I/II metabolites, focusing on oxidative degradation of the isoxazole ring .
- Toxicity Screening : Apply ProTox-II to assess hepatotoxicity risks (e.g., CYP3A4 inhibition) and Ames test predictions for mutagenicity .
Structural and Functional Analysis
Q. What advanced techniques characterize electronic properties of the thiazolo[3,2-a]pyrimidine core, and how do they influence reactivity?
- Methodological Answer :
- Electrochemistry : Cyclic voltammetry (e.g., CH Instruments) measures redox potentials, correlating with electron-deficient pyrimidine rings .
- Spectroscopic Analysis : UV-Vis spectroscopy (λₘₐₓ ~270 nm) and fluorescence quenching studies reveal π-π stacking interactions in biological systems .
Q. How does the 5-methylisoxazole moiety enhance target selectivity in enzyme inhibition assays?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituted isoxazoles and compare inhibition profiles (e.g., COX-2 vs. COX-1 selectivity) .
- Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., PDB deposition) to identify hydrogen-bonding interactions .
Data Interpretation and Reproducibility
Q. What statistical frameworks address batch-to-batch variability in biological activity data?
- Methodological Answer :
- Multivariate Analysis : Principal Component Analysis (PCA) identifies outlier batches due to impurities (e.g., residual DMF detected via GC-MS) .
- Quality Control Metrics : Implement LC-MS purity thresholds (>98%) and enforce strict solvent-removal protocols (e.g., rotary evaporation under high vacuum) .
Safety and Handling
Q. What in vitro models assess acute toxicity during early-stage development?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
